N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

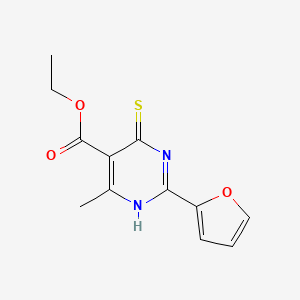

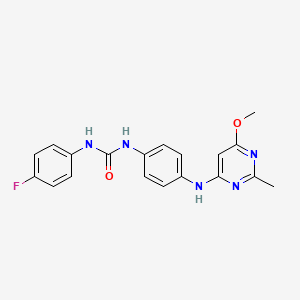

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide (BDT) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. BDT is a white crystalline powder that is soluble in organic solvents, and it has a molecular weight of 392.54 g/mol.

Scientific Research Applications

Synthesis and Analysis of Derivatives

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide has been explored in the context of synthesizing bi-functional melamine derivatives and analyzing their polycondensates. Matsukawa et al. (1980) conducted a study synthesizing derivatives of melamine, a compound closely related to this compound, and analyzed their polycondensation reactions. This research contributes to understanding the chemical properties and potential applications of such compounds in various industrial and scientific fields (Matsukawa et al., 1980).

Coordination Polymers and Catalytic Properties

Research by Sotnik et al. (2015) investigated the assembly of heterometallic coordination polymers using trigonal complex blocks and polypyridine spacers, which include structures related to this compound. These polymers demonstrated diverse topologies and properties like sorption and catalytic activity, indicating the potential for these compounds in material science and catalysis (Sotnik et al., 2015).

DNA Binding and Cytotoxicity

The compound's structural analogs have been studied for their ability to interact with DNA. Wakelin et al. (2003) explored bisintercalating threading diacridines, which, like this compound, contain dimethylamino groups. These compounds demonstrated significant DNA binding and were investigated for their cytotoxic effects, highlighting the potential for therapeutic applications (Wakelin et al., 2003).

Synthesis of Polyamides

Research on the synthesis of new polyamides containing s-triazine rings, a core structure in this compound, was conducted by Sagar et al. (2001). This study focused on the creation of polyamides with specific properties, contributing to the understanding of how triazine-based compounds can enhance material properties in polymers (Sagar et al., 2001).

Solvent Extraction and Complexation Studies

The compound's relevance in solvent extraction and complexation was explored by Drew et al. (2004). They studied the extraction properties and metal ion complexation of ligands related to this compound, providing insights into its potential applications in separation processes and coordination chemistry (Drew et al., 2004).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide . These factors can include pH, temperature, presence of other molecules, and more. Understanding these influences is crucial for optimizing the use and effectiveness of this compound.

properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N6O/c1-13(2,3)10(20)14-8-9-15-11(18(4)5)17-12(16-9)19(6)7/h8H2,1-7H3,(H,14,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDBMLUSOUTGFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine](/img/structure/B2400183.png)

![N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide](/img/structure/B2400185.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400186.png)

![methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2400193.png)

![1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2400194.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2400195.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2400200.png)

![N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2400201.png)

![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)